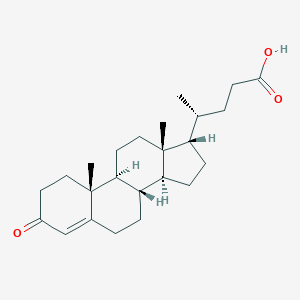

Chol-4-en-24-oic acid, 3-oxo-

Description

Contextual Classification as a Steroid and Bile Acid Metabolite

Chol-4-en-24-oic acid, 3-oxo- is fundamentally classified as a steroid, a group of lipids characterized by a specific four-ring carbon structure. nih.gov More specifically, it is identified as a 3-oxo-Δ4-steroid, indicating the presence of a ketone group at the third carbon position and a double bond between the fourth and fifth carbons. nih.gov This structural feature is a hallmark of many biologically active steroids.

Furthermore, this compound is a recognized metabolite in the intricate pathways of bile acid synthesis. smolecule.com Bile acids are synthesized in the liver from cholesterol and play a critical role in the digestion and absorption of fats. Chol-4-en-24-oic acid, 3-oxo- emerges as an intermediate in these metabolic cascades. For instance, it is a known derivative of cholic acid. researchgate.netnih.gov Its presence has been noted in various biological contexts, from marine organisms to human physiology, highlighting its conserved role in steroid metabolism. researchgate.net

Derivatives of this compound, such as 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid, are considered fetal bile acids that can be found in elevated levels in certain liver diseases. researchgate.net This underscores its connection to both normal and pathological bile acid metabolism.

Overarching Academic Significance and Research Trajectories

The academic significance of Chol-4-en-24-oic acid, 3-oxo- stems from its role as a metabolic intermediate and its potential as a biomarker for certain health conditions. Research into this compound and its derivatives is expanding, with several key trajectories.

One major area of investigation is its association with liver health. Elevated levels of related 3-oxo bile acids have been observed in the urine of patients with hepatobiliary diseases and in infants with cholestasis. medchemexpress.comglpbio.com This suggests that monitoring the levels of these compounds could offer diagnostic insights into liver function and disease progression.

Another research avenue explores the broader physiological roles of 3-oxo bile acids. These molecules have been found to interact with nuclear receptors like PXR and FXR, which are crucial regulators of detoxification and metabolic processes. jocpr.com This interaction points to a potential role for Chol-4-en-24-oic acid, 3-oxo- and its relatives in modulating gene expression and cellular responses. jocpr.com

The discovery of this compound and its derivatives in marine invertebrates, such as soft corals, has also opened up new avenues for natural product chemistry. researchgate.netnih.gov These findings suggest potential biosynthetic and ecological roles for these molecules in diverse organisms.

Table 1: Chemical and Physical Properties of Chol-4-en-24-oic Acid, 3-Oxo-

| Property | Value |

|---|---|

| Molecular Formula | C24H36O3 |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | (4R)-4-[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source: PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

1452-29-5 |

|---|---|

Molecular Formula |

C24H36O3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(4R)-4-[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19+,20+,21+,23+,24-/m1/s1 |

InChI Key |

WCFIGQHNBJXROP-MYDAXSSOSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Synonyms |

3-oxochol-4-en-24-oic acid |

Origin of Product |

United States |

Endogenous Biosynthesis and Complex Metabolic Pathways of Chol 4 En 24 Oic Acid, 3 Oxo

De Novo Synthesis from Cholesterol and Oxysterol Precursors

The de novo synthesis of Chol-4-en-24-oic acid, 3-oxo- is an integral part of the "acidic" or "alternative" pathway of bile acid biosynthesis, which begins with the oxidation of cholesterol. This pathway is a major route for cholesterol catabolism in the liver. ontosight.aihmdb.cafrontiersin.org

Enzymatic Catalysis and Specific Hydroxylation/Oxidation Steps

The journey from cholesterol to Chol-4-en-24-oic acid, 3-oxo- involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). frontiersin.org

A key initiating enzyme in this pathway is the mitochondrial sterol 27-hydroxylase, CYP27A1 . frontiersin.org This enzyme is capable of hydroxylating the terminal carbon of the cholesterol side chain. frontiersin.org Following the initial hydroxylation, further oxidation steps occur.

Another critical enzyme, CYP7B1 , or oxysterol 7α-hydroxylase, introduces a hydroxyl group at the 7α position of the steroid nucleus. mdpi.com Once a 7α-hydroxy group is present, the enzyme HSD3B7 (3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase) acts on the 3β-hydroxy-5-ene structure. mdpi.comnih.gov HSD3B7 catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and concurrently isomerizes the double bond from Δ5 to Δ4, resulting in a 3-oxo-4-ene structure. mdpi.comnih.gov

The pathway can proceed through intermediates like 7α-hydroxy-3-oxocholest-4-en-26-oic acid. ebi.ac.uk Peroxisomal side-chain shortening of C27 intermediates then leads to the formation of the C24 acid, 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.govnih.gov The removal of the 7α-hydroxyl group would then yield Chol-4-en-24-oic acid, 3-oxo-.

It has also been proposed that 3-oxocholest-4-en-(25R)26-oic acid can undergo side-chain shortening to produce 3-oxochol-4-en-24-oic acid (3O-Δ4-BA). nih.gov

Table 1: Key Enzymes in the De Novo Synthesis of Chol-4-en-24-oic Acid, 3-Oxo- Precursors

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| CYP27A1 | Sterol 27-hydroxylase | Cholesterol, other sterols | (25R)26-hydroxycholesterol |

| CYP7B1 | Oxysterol 7α-hydroxylase | 25-hydroxycholesterol, 27-hydroxycholesterol (B1664032) | 7α,25-dihydroxycholesterol, 7α,27-dihydroxycholesterol |

| HSD3B7 | 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase | 7α-hydroxylated 3β-hydroxy-5-ene steroids | 7α-hydroxylated 3-oxo-4-ene steroids |

Positioning as a Key Intermediate in Primary Bile Acid Synthesis

Chol-4-en-24-oic acid, 3-oxo- and its hydroxylated derivatives are pivotal intermediates in the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid. ontosight.aibiorxiv.org For instance, 7α-hydroxy-3-oxochol-4-en-24-oic acid is a direct precursor to chenodeoxycholic acid. researchgate.net The presence of these 3-oxo-Δ4 intermediates is a hallmark of the alternative bile acid synthesis pathway. nih.gov Their subsequent reduction at the 3-oxo position and the Δ4 double bond leads to the final primary bile acid structures. nih.gov

Bacterial Transformation and Secondary Metabolite Formation

The metabolic fate of bile acids is not confined to the liver. The gut microbiota plays a crucial role in transforming primary bile acids into a diverse array of secondary metabolites.

Enterohepatic Circulation and Microbiota-Mediated Conversions

Primary bile acids are secreted into the intestine to aid in digestion and are subsequently reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation. biorxiv.orgnih.gov A portion of these bile acids escapes reabsorption and enters the large intestine, where they are subjected to extensive biotransformation by the resident gut bacteria. biorxiv.orgnih.gov

One of the key transformations is 7α-dehydroxylation, which converts primary bile acids into secondary bile acids. nih.gov During this multi-step enzymatic process, a 3-oxo-Δ4-bile acid intermediate is formed. nih.gov For example, the conversion of cholic acid to deoxycholic acid proceeds through the formation of 12α-hydroxy-3-oxo-5β-chol-4-en-24-oic acid. biorxiv.org Similarly, the conversion of chenodeoxycholic acid to lithocholic acid involves a 3-oxo-Δ4-LCA intermediate. tandfonline.com

Furthermore, gut bacteria can generate Chol-4-en-3-one (4-cholestenone) from cholesterol, which is a precursor for the formation of other metabolites. mdpi.com This indicates that the gut microbiota can initiate the formation of 3-oxo-4-ene structures from dietary cholesterol, which can then potentially enter pathways leading to Chol-4-en-24-oic acid, 3-oxo-. mdpi.com

Catabolism of Steroid Side Chains Involving Chol-4-en-24-oic Acid, 3-Oxo- Derivatives

In certain microorganisms, particularly pathogenic bacteria like Mycobacterium tuberculosis, the degradation of the host's cholesterol is a crucial process for survival and virulence. acs.orgnih.govacs.org This catabolism involves the breakdown of the cholesterol side chain through a β-oxidation-like process, where derivatives of Chol-4-en-24-oic acid, 3-oxo- play a key role. acs.orgnih.gov

Enzymatic Pathways in Cholesterol Degradation (e.g., Mycobacterium tuberculosis ChsE4-ChsE5, ChsE3)

Mycobacterium tuberculosis possesses a unique set of enzymes for steroid catabolism. acs.orgnih.gov The degradation of the cholesterol side chain occurs in cycles of β-oxidation. acs.orgnih.gov After the first cycle, which shortens the side chain, the resulting intermediate is 3-oxo-chol-4-en-24-oyl CoA. acs.orgnih.gov

This CoA-esterified derivative of Chol-4-en-24-oic acid, 3-oxo- serves as a substrate for the second cycle of β-oxidation. acs.orgnih.gov The enzyme ChsE3 (Rv3573c), an acyl-CoA dehydrogenase, specifically catalyzes the oxidation of 3-oxo-chol-4-en-24-oyl CoA. acs.orgnih.govrug.nl Another enzyme complex, ChsE4-ChsE5 (Rv3504-Rv3505), can also catalyze this reaction, although it preferentially acts on the substrate from the first cycle. acs.orgnih.gov This functional redundancy highlights the importance of this metabolic step for the bacterium. acs.orgnih.gov The action of these dehydrogenases introduces a double bond, initiating the subsequent steps of the β-oxidation cycle, which ultimately generates acetyl-CoA for the bacterium's central metabolism. acs.orgnih.govacs.org

Table 2: Compounds Mentioned in the Article

| Compound Name | Other Names |

|---|---|

| Chol-4-en-24-oic acid, 3-oxo- | 3-oxochol-4-en-24-oic acid |

| Cholesterol | |

| Cholic acid | |

| Chenodeoxycholic acid | |

| Deoxycholic acid | |

| Lithocholic acid | |

| 7α-hydroxy-3-oxochol-4-en-24-oic acid | |

| 7α-hydroxy-3-oxocholest-4-en-26-oic acid | |

| 3-oxocholest-4-en-(25R)26-oic acid | |

| 12α-hydroxy-3-oxo-5β-chol-4-en-24-oic acid | |

| 3-oxo-Δ4-LCA | |

| Cholest-4-en-3-one | 4-cholestenone |

| 3-oxo-chol-4-en-24-oyl CoA |

Biological Functions and Intricate Molecular Mechanisms of Chol 4 En 24 Oic Acid, 3 Oxo

Role as a Signaling Molecule in Cellular Processes

Chol-4-en-24-oic acid, 3-oxo-, a derivative of bile acids, functions as a signaling molecule within various cellular processes. ontosight.aihmdb.ca Bile acids, in general, are recognized not just for their role in fat digestion but also as crucial signaling molecules that modulate gene expression and influence metabolic pathways. ontosight.aihmdb.ca The unique structure of these molecules, featuring a steroid nucleus and a side chain, is key to their biological activity. ontosight.ai While many oxysterols were previously considered inactive metabolic intermediates, recent discoveries have established their role in cholesterol homeostasis and as ligands for nuclear and G protein-coupled receptors. wikipathways.org Specifically, 7α-hydroxy-3-oxochol-4-en-24-oic acid, a closely related compound, has been identified as a signaling molecule. hmdb.cafoodb.ca

Receptor-Mediated Interactions and Signal Transduction

The signaling functions of Chol-4-en-24-oic acid, 3-oxo- and its derivatives are mediated through interactions with specific receptors, leading to downstream signal transduction cascades. Bile acids are known to act as signaling molecules by modulating gene expression through nuclear receptors like the farnesoid X receptor (FXR). ontosight.ai Oxysterols, the broader class to which this compound belongs, can act as ligands for both nuclear receptors and G protein-coupled receptors. wikipathways.org For instance, the G-protein-coupled receptor EBI2 (also known as GPR183) is activated by certain oxysterols, implicating them in immune responses. wikipathways.org

Modulation of Gene Expression via Nuclear Receptors

A primary mechanism through which Chol-4-en-24-oic acid, 3-oxo- and related compounds exert their effects is by modulating the activity of nuclear receptors, which in turn regulate the transcription of target genes.

Farnesoid X Receptor (FXR) Agonism and Related Effects

Bile acids are well-established agonists for the Farnesoid X Receptor (FXR). ontosight.ai Activation of FXR by bile acids can lead to improved insulin (B600854) sensitivity and glucose metabolism. ontosight.ai While direct studies on Chol-4-en-24-oic acid, 3-oxo- are limited, the activity of its parent compounds suggests a potential role in FXR-mediated signaling pathways. For example, chenodeoxycholic acid is a known FXR activator, and while other cholesterol metabolites like 3βH-Δ5-BA also activate FXR, they are less potent. jci.org

Liver X Receptor (LXR) Ligand Properties and Transcriptional Regulation

Certain intermediates of bile acid biosynthesis have been shown to activate Liver X Receptors (LXRs). ebi.ac.uknih.gov For example, the acidic cholesterol metabolites 3β-hydroxycholest-5-en-26-oic acid and 3β,7α-dihydroxycholest-5-en-26-oic acid were found to be LXR activators. nih.govebi.ac.uk However, a study evaluating several cholesterol metabolites found that 7α-hydroxy-3-oxocholest-4-en-26-oic acid, a structurally similar compound, was not an LXR ligand. nih.govebi.ac.uk This suggests that specific structural features are critical for LXR activation and that not all intermediates in the bile acid pathway are LXR agonists. The formation of 7α-hydroxy-3-oxocholest-4-en-26-oic acid from an LXR-activating precursor may even represent a deactivation pathway for LXR ligands in the brain. nih.govebi.ac.uk

Impact on Lipid and Glucose Homeostasis at the Molecular Level

Through the activation of nuclear receptors like FXR, bile acids and their derivatives play a significant role in maintaining lipid and glucose homeostasis. ontosight.ai The activation of FXR by bile acids is a key mechanism for regulating the expression of genes involved in these metabolic pathways. ontosight.ai This can lead to improved insulin sensitivity and better control of glucose metabolism. ontosight.ai Furthermore, bile acids are essential for the digestion and intestinal absorption of fats and have been implicated in the regulation of enzymes involved in cholesterol homeostasis. hmdb.ca

Structural Diversity, Chemical Synthesis, and Structure Activity Relationships of Chol 4 En 24 Oic Acid, 3 Oxo and Its Analogs

Naturally Occurring Derivatives and Related Oxo-Steroids

The structural landscape of oxo-steroids is vast, with numerous derivatives found across different biological systems. These compounds, originating from cholesterol metabolism, play crucial roles in various physiological and pathological processes. Their study offers insights into metabolic pathways and potential therapeutic targets.

Investigating 7α-Hydroxy-3-oxochol-4-en-24-oic Acid as a Key Metabolite

7α-Hydroxy-3-oxochol-4-en-24-oic acid is a significant intermediate and metabolite in bile acid biosynthesis. ebi.ac.uk It is classified as a 3-oxo-Δ4-steroid and a monohydroxy bile acid. ebi.ac.ukhmdb.ca This compound is a derivative of 3-oxocholic acid and is recognized as a human urinary metabolite. ebi.ac.ukmdpi.com Research has identified it as one of the most abundant fetal bile acid species found in the amniotic fluid of healthy pregnant women and in the meconium and feces of healthy newborns. nih.gov

Its presence is not limited to early life; it is also detected in the urine of patients with hepatobiliary diseases, where its increased levels, along with 3-oxochola-4,6-dien-24-oic acid, may indicate a poor prognosis. ebi.ac.uk The molecule is formed from 3β,7α-dihydroxycholest-5-en-26-oic acid through a reaction catalyzed by the enzyme 3β-hydroxy-Δ(5)-C(27)-steroid dehydrogenase (HSD3B7). ebi.ac.uk This metabolic pathway is considered a potential deactivation route for LXR ligands in the brain, suggesting a role in the etiology of conditions like Alzheimer's disease. ebi.ac.uk In studies on Lueyang black-bone chickens, 7α-hydroxy-3-oxochol-4-en-24-oic acid was identified as an upregulated bile acid metabolite in the cecum under certain rearing conditions, correlating with the abundance of specific gut microbiota. mdpi.com

Table 1: Key Characteristics of 7α-Hydroxy-3-oxochol-4-en-24-oic Acid

| Attribute | Description | Source(s) |

| Chemical Class | 3-oxo-Δ4-steroid, Monohydroxy bile acid | hmdb.ca, ebi.ac.uk |

| Metabolic Role | Intermediate in chenodeoxycholic acid biogenesis, Human urinary metabolite | ebi.ac.uk |

| Biological Presence | Abundant fetal bile acid in amniotic fluid and meconium | nih.gov |

| Clinical Significance | Increased urinary levels may indicate poor prognosis in hepatobiliary disease | ebi.ac.uk |

| Biosynthesis | Formed from 3β,7α-dihydroxycholest-5-en-26-oic acid via HSD3B7 enzyme | ebi.ac.uk |

| Gut Microbiota | Levels influenced by gut microbiota composition in chickens | mdpi.com |

Research on 3-Oxochola-4,6-dien-24-oic Acid and its Biological Role

3-Oxochola-4,6-dien-24-oic acid is an endogenous bile acid metabolite found in humans. As a bile acid, it acts as a physiological detergent, facilitating the excretion, absorption, and transport of fats and sterols. These molecules are derived from the catabolism of cholesterol and are essential for the digestion and intestinal absorption of hydrophobic nutrients.

This compound has been specifically detected in the urine of patients suffering from hepatobiliary disease. medchemexpress.com Its presence, along with an increase in 7α-hydroxy-3-oxochol-4-en-24-oic acid, is considered an indicator of a poor prognosis in these patients. ebi.ac.uk Structurally, it belongs to the class of bile acids, alcohols, and their derivatives.

Table 2: Properties of 3-Oxochola-4,6-dien-24-oic Acid

| Property | Value/Description | Source(s) |

| CAS Number | 88179-71-9 | |

| Molecular Formula | C24H34O3 | |

| Molecular Weight | 370.5 g/mol | |

| Biological Role | Endogenous metabolite, Physiological detergent | , medchemexpress.com |

| Clinical Relevance | Found in the urine of patients with hepatobiliary disease | ebi.ac.uk, medchemexpress.com |

| Physical State | Solid | medchemexpress.com |

Unique Steroids and Bile Acid Derivatives from Marine Organisms

Marine organisms are a rich source of structurally diverse and biologically active steroids and bile acid derivatives. researchgate.netnih.gov These compounds are often produced by symbiotic microorganisms associated with the marine invertebrates. researchgate.net The unique environmental conditions of marine habitats influence the chemical structures of these metabolites. europa.eu

Octocorals and sponges, in particular, have been found to contain a plethora of unique steroids. researchgate.net For instance, two novel cholic acid derivatives, along with known steroids like 3-oxochol-1,4-dien-24-oic acid and 3-oxochol-4-en-24-oic acid, were isolated from the marine soft coral Eleutherobia sp. researchgate.net The marine sponge Theonella swinhoei has been identified as a source of several 4-exo-methylene sterols that act as potent agonists of the Pregnane X Receptor (PXR) and modulators of the Farnesoid X Receptor (FXR). mdpi.com Some marine-derived steroids incorporate halogen atoms like chlorine or bromine, or feature aromatic rings, which contribute to their diverse biological activities, including anti-tumor and anti-inflammatory effects. nih.gov The discovery of these compounds highlights the potential of marine organisms as a source for novel therapeutic lead compounds. mdpi.com

Table 3: Examples of Unique Steroids from Marine Sources

| Compound/Class | Marine Source | Notable Feature/Activity | Source(s) |

| Novel cholic acid derivatives | Soft Coral (Eleutherobia sp.) | Structurally novel bile acid derivatives | researchgate.net |

| 4-exo-methylene sterols | Sponge (Theonella swinhoei) | Potent agonists of PXR and modulators of FXR | mdpi.com |

| Halogenated sterols | Various marine organisms | Incorporation of chlorine, bromine, or iodine | nih.gov |

| Aromatic steroids | Various marine organisms | Possess anti-tumor and anti-inflammatory effects | nih.gov |

| Nakiterpiosin | Sponge (Terpios hoshinota) | C-nor-D homosteroid with potential as an anti-cancer agent | nih.gov |

Synthetic Approaches for Analog Generation and Functional Probing

The synthesis of analogs of Chol-4-en-24-oic acid, 3-oxo- is crucial for probing structure-activity relationships and developing new therapeutic agents. wgtn.ac.nz Synthetic strategies often involve modifications to the primary bile acid scaffold to selectively activate different receptors, such as TGR5 and FXR, which are important targets for various diseases. wgtn.ac.nz

One approach involves the regio- and stereoselective introduction of functional groups into the A/B rings of the steroidal nucleus or modifications to the side chain. europa.eu For example, the sulfate (B86663) function at C-24 can be replaced with carboxy, hydroxy, or ester groups to test for PXR agonistic activity. europa.eu Another strategy focuses on the ozonolysis of the side chain of readily available sterols like stigmasterol, followed by homologation reactions to construct the desired bile acid side chain. acs.org

More novel approaches explore reactions on the steroid core, such as the cyclopropanation of unsaturated C/D-ring alkenes that result from bile acid rearrangements. wgtn.ac.nz The synthesis of A-ring aza-bile acids has also been pursued, starting from precursors like chenodeoxycholic acid. wgtn.ac.nz These synthetic efforts not only generate libraries of new derivatives for biological screening but can also lead to the discovery of unexpected molecular rearrangements and novel structural motifs. wgtn.ac.nz

Elucidation of Structural Determinants for Biological Activity

Understanding the relationship between the structure of bile acid derivatives and their biological activity is a key area of research. Modifications to the bile acid skeleton can significantly alter their ability to interact with and modulate the activity of nuclear receptors and other cellular targets. wgtn.ac.nz

The farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GP-BAR1, also known as TGR5) are two major receptors that are selectively targeted by different bile acid structures. europa.euwgtn.ac.nz For instance, research on derivatives of theonesterol, a natural FXR antagonist from a marine sponge, has provided insights into the structural requirements for its activity. europa.eu It was found that introducing a hydroxyl group at C-4 or oxidizing the C-3 position preserves the ability to inhibit FXR transactivation. europa.eu

In another example, the preparation of analogs of steroids with a C22 thioester in their side chain revealed that a low degree of oxidation in the A-ring results in higher antiproliferative bioactivity. researchgate.net Furthermore, the synthesis of a library of 3β-hydroxy-steroids was initiated to explore the structural requirements for agonistic activity on PXR. europa.eu These studies demonstrate that specific structural features, such as the oxidation state of the A-ring, the presence and position of hydroxyl groups, and the nature of the side chain, are critical determinants of the biological function of these steroidal compounds. researchgate.neteuropa.eu

Advanced Analytical Methodologies for Characterizing Chol 4 En 24 Oic Acid, 3 Oxo in Biological Systems

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

High-resolution liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for both the qualitative and quantitative analysis of "Chol-4-en-24-oic acid, 3-oxo-" and its derivatives. This technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of mass spectrometry.

For the analysis of sterols and bile acids, including "Chol-4-en-24-oic acid, 3-oxo-", enzyme-assisted derivatization for sterol analysis (EADSA) is often employed to enhance ionization efficiency and specificity. ucl.ac.ukresearchgate.netdiva-portal.org This involves oxidizing the 3β-hydroxy-5-ene function with cholesterol oxidase to a 3-oxo-4-ene group, which can then be derivatized. ucl.ac.ukresearchgate.net For sterols that naturally contain a 3-oxo group, this enzymatic step is omitted. ucl.ac.uk Charge-tagging with reagents like Girard P (GP) hydrazine (B178648) further improves detection by introducing a permanent positive charge, facilitating analysis by electrospray ionization (ESI)-MS. ucl.ac.ukresearchgate.netnih.gov

Quantitative profiling using LC-ESI-MS allows for the detection of a wide array of cholesterol metabolites from small volumes of biological fluids like plasma. ucl.ac.uk The method typically involves ethanol (B145695) extraction, followed by solid-phase extraction to separate cholesterol metabolites from cholesterol itself, and then EADSA. ucl.ac.uk High-resolution mass spectrometers, such as the Orbitrap Elite hybrid linear ion trap (LIT)-Orbitrap, enable accurate mass measurements and multistage fragmentation (MSn), which is crucial for structural elucidation and isomer differentiation. nih.govresearchgate.net

Applications in Cerebrospinal Fluid (CSF) and Plasma Steroidomics

LC-MS-based steroidomics has been instrumental in identifying and quantifying "Chol-4-en-24-oic acid, 3-oxo-" and related compounds in cerebrospinal fluid (CSF) and plasma, providing insights into their potential roles in the central nervous system and systemic circulation.

In a seminal study on CSF steroidomics, researchers utilized a combination of charge-tagging and LC-MS to profile free sterols. nih.gov They identified several C27 and C24 intermediates of bile acid synthesis, including "7α-hydroxy-3-oxochol-4-en-24-oic acid", a derivative of "Chol-4-en-24-oic acid, 3-oxo-". nih.govresearchgate.net The concentration of this compound in the CSF of six subjects was found to be 0.172 ± 0.085 ng/mL (mean ± S.D.). nih.govresearchgate.netresearchgate.net This finding was significant as it highlighted the presence of bile acid precursors in the brain. nih.gov

Further research confirmed the presence of "7α-hydroxy-3-oxo-4-cholestenoic acid" (7-HOCA) in CSF at relatively high concentrations, suggesting it is a major metabolite of 27-hydroxycholesterol (B1664032) (27-OHC) in the brain. researchgate.netnih.gov An isotope dilution-mass spectrometry method was developed for its accurate quantification. researchgate.net

In plasma, LC-MS methods have been developed for the quantitative profiling of a broad range of oxysterols and their acidic metabolites. ucl.ac.uk These methods have led to the detection of over 30 cholesterol-derived metabolites in adult plasma, some of which are ligands for important nuclear receptors. ucl.ac.uk The presence of "7α-hydroxy-3-oxochol-4-en-24-oic acid" and "3-oxachola-4,6-dien-24-oic acid" in plasma has been linked to the severity of liver cirrhosis, with their concentrations showing a highly statistically significant correlation with Child-Pugh and MELD scores. nih.gov

The table below summarizes the concentrations of "Chol-4-en-24-oic acid, 3-oxo-" related compounds found in CSF and plasma in different studies.

| Compound | Biological Matrix | Concentration (ng/mL) | Condition | Reference |

| 7α-hydroxy-3-oxochol-4-en-24-oic acid | Cerebrospinal Fluid | 0.172 ± 0.085 | Healthy Controls | nih.govresearchgate.net |

| 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid | Cerebrospinal Fluid | 0.3 ± 0.1 | Healthy Controls | nih.gov |

| 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid | Cerebrospinal Fluid | 0.1 ± 0.02 | Cerebrotendinous Xanthomatosis Patients | nih.gov |

| 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acid | Cerebrospinal Fluid | 1.6 ± 0.4 | Healthy Controls | nih.gov |

Method Development for Urinary Metabolite Profiling

The analysis of urinary metabolites of "Chol-4-en-24-oic acid, 3-oxo-" is crucial for diagnosing certain inborn errors of metabolism and for assessing liver disease prognosis. LC-ESI-MS/MS has become a preferred method for this purpose due to its sensitivity and specificity. researchgate.net

Researchers have developed simple and sensitive LC-ESI-MS/MS methods for the identification and characterization of numerous conjugated and unconjugated bile acids in urine, including Δ4-3-oxo-bile acids which are markers for Δ4-3-oxo-steroid 5β-reductase deficiency. researchgate.net These methods often involve direct injection of a concentrated and desalted urine sample, with quantification achieved through selected reaction monitoring (SRM). researchgate.net

One study detailed a method for analyzing 39 different bile acids, where the performance was validated against established gas chromatography-mass spectrometry (GC-MS) methods using urine from patients with confirmed Δ4-3-oxo-steroid 5β-reductase deficiency. researchgate.net The concentrations of Δ4-3-oxo-bile acids in three patients were found to be 48.8, 58.9, and 49.4 μmol/mmol creatinine, respectively, using the LC-ESI-MS/MS method. researchgate.net

Elevated urinary levels of "7α-hydroxy-3-oxochol-4-en-24-oic acid" and "3-oxochola-4,6-dien-24-oic acid" have been shown to indicate a poor prognosis in infants with cholestasis and hepatobiliary disease. nih.gov These compounds were identified as the main urinary 3-oxo-Δ4 bile acids in patients with a deficiency of 3-oxo-Δ4-steroid 5β-reductase who had a poor outcome. nih.gov

The following table presents findings from urinary metabolite profiling studies.

| Compound | Condition | Significance | Analytical Method | Reference |

| 7α-hydroxy-3-oxochol-4-en-24-oic acid | Infants with cholestasis | Indicator of poor prognosis | GC-MS | nih.gov |

| 3-oxochola-4,6-dien-24-oic acid | Infants with cholestasis | Indicator of poor prognosis | GC-MS | nih.gov |

| Δ4-3-oxo-bile acids | Δ4-3-oxo-steroid 5β-reductase deficiency | Diagnostic marker | LC-ESI-MS/MS | researchgate.net |

Application of Stable Isotope-Labeled Chol-4-en-24-oic Acid, 3-Oxo- for Metabolic Flux Studies

Metabolic flux analysis using stable isotope-labeled compounds is a powerful technique for tracing the dynamic movement of atoms through metabolic pathways in vivo. nih.gov The use of stable isotope-labeled "Chol-4-en-24-oic acid, 3-oxo-" and its derivatives allows for precise quantification and tracking of its synthesis and metabolism.

Commercially available stable isotope-labeled standards, such as "3-Oxo-4-cholenoic acid (22,23,24-¹³C₃)" and "7α-Hydroxy-3-oxochol-4-en-24-oic acid (22,23,24-¹³C₃)", are essential for these studies. isotope.comisotope.com These labeled compounds serve as internal standards in isotope dilution-mass spectrometry, enabling accurate quantification of their endogenous counterparts in various biological samples. researchgate.net

For instance, a deuterated (²H₄-labeled) version of 7-HOCA was synthesized and used as an internal standard to develop an accurate assay for its measurement in CSF. researchgate.net This approach is crucial for overcoming matrix effects and variations in sample preparation and instrument response, which are common challenges in quantitative metabolomics.

Stable isotope tracing provides a detailed view of systemic and organ-specific metabolism, which is difficult to achieve with other methods. nih.gov By introducing a labeled substrate and monitoring the appearance of the label in downstream metabolites over time, researchers can determine the rates of metabolic reactions and the contributions of different pathways to the production of a particular metabolite. This approach holds significant promise for investigating the role of "Chol-4-en-24-oic acid, 3-oxo-" in health and in the pathophysiology of diseases such as liver disease, neurodegenerative disorders, and inborn errors of metabolism. nih.gov

The table below lists some of the available stable isotope-labeled standards relevant to "Chol-4-en-24-oic acid, 3-oxo-" research.

| Labeled Compound | Isotope(s) | Application | Source |

| 3-Oxo-4-cholenoic acid (22,23,24-¹³C₃) | ¹³C | Metabolic flux analysis, Biomarker assessment | isotope.com |

| 7α-Hydroxy-3-oxochol-4-en-24-oic acid (22,23,24-¹³C₃) | ¹³C | Clinical MS, Metabolism, Metabolomics | isotope.com |

| 7-HOCA (d4-labeled) | ²H | Isotope dilution-mass spectrometry (internal standard) | researchgate.net |

Pathophysiological Significance and Research into Disease Mechanisms Involving Chol 4 En 24 Oic Acid, 3 Oxo

Contribution to Metabolic and Hepatic Disorders

Chol-4-en-24-oic acid, 3-oxo-, a bile acid intermediate, is implicated in the regulation of cholesterol and lipid metabolism. ontosight.ai Its role in liver health is an area of active investigation, particularly in the context of cholestatic diseases and gallstone formation. ontosight.airesearchgate.net

Interplay with Cholesterol Homeostasis and Liver Dysfunction

This compound is synthesized in the liver from cholesterol and is an intermediate in the formation of primary bile acids. ontosight.airesearchgate.net Dysregulation of its metabolic pathway can be indicative of liver dysfunction. In severe liver cirrhosis, plasma levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid, a closely related derivative, have been found to correlate with the severity of the disease, as measured by the Child-Pugh and MELD scores. nih.gov This suggests that monitoring the levels of such fetal bile acids could offer insights into the progression of liver disease. nih.gov

The accumulation of 3-oxo-Δ4 bile acids, including Chol-4-en-24-oic acid, 3-oxo-, is a characteristic feature of certain inborn errors of metabolism that affect bile acid synthesis, leading to severe cholestatic liver disease in neonates and children. nih.govresearchgate.net Specifically, a deficiency in the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1) leads to an increase in these atypical bile acids. nih.govnih.gov

Investigating Roles in Cholestasis and Gallstone Formation

Research indicates that elevated urinary levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid are associated with a poor prognosis in infants and patients with various hepatobiliary diseases, including cholestasis. nih.govebi.ac.uk These findings highlight the potential of this and related compounds as biomarkers for severe liver conditions. researchgate.netcymitquimica.com While primary bile acids like ursodeoxycholic acid are used to dissolve cholesterol gallstones by reducing cholesterol saturation in the bile, the role of Chol-4-en-24-oic acid, 3-oxo- in the formation of gallstones is less direct and is primarily linked to broader disruptions in bile acid metabolism. wikipedia.org

Implications in Neurobiology and Neurodegenerative Conditions

The presence and concentration of Chol-4-en-24-oic acid, 3-oxo- and its derivatives in the central nervous system (CNS) have become a focus of research, with potential links to several neurodegenerative disorders.

Identification and Concentrations in Central Nervous System Compartments

Chol-4-en-24-oic acid, 3-oxo- and its hydroxylated forms have been identified and quantified in human cerebrospinal fluid (CSF). nih.govresearchgate.netnih.govresearchgate.net One study estimated the level of 7-hydroxy-3-oxochol-4-en-24-oic acid in CSF to be approximately 0.172 ± 0.085 ng/mL. researchgate.netresearchgate.net Another study reported the concentration of 7α-hydroxy-3-oxocholest-4-en-26-oic acid in CSF as 7.170 ± 2.826 ng/ml. nih.govresearchgate.net The presence of these bile acid precursors in the CSF suggests they play a role in cholesterol metabolism and elimination from the brain. researchgate.netnih.govmdpi.com

Research into its Association with Specific Neurological Disorders (e.g., Alzheimer's disease, Hereditary Spastic Paraplegia type 5, Cerebrotendinous Xanthomatosis)

Alterations in the levels of Chol-4-en-24-oic acid, 3-oxo- derivatives have been observed in several neurological disorders.

Alzheimer's Disease (AD): Research has shown a significant reduction of a related compound, 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acid, in the CSF of patients with Alzheimer's disease. nih.govwikipathways.org This finding suggests a potential link between altered bile acid metabolism in the brain and the pathology of AD. ebi.ac.uknih.gov The conversion of 3β-hydroxychol-5-en-24-oic acid to chenodeoxycholic acid via 7α-hydroxy-3-oxochol-4-en-24-oic acid has been demonstrated in the rat brain, further supporting the role of this pathway in the CNS. mdpi.com

Hereditary Spastic Paraplegia Type 5 (SPG5): In patients with SPG5, a neurodegenerative disorder, the CSF concentrations of 7α,24- and 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acids are reduced. nih.govresearchgate.net This suggests an involvement of the enzyme CYP7B1, which is deficient in SPG5, in the biosynthesis of these acids in the brain. nih.govnih.gov

Cerebrotendinous Xanthomatosis (CTX): CTX is an inborn error of metabolism caused by a deficiency of the enzyme CYP27A1. nih.govresearchgate.net Surprisingly, patients with CTX can still synthesize 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid. nih.govresearchgate.net However, the concentration of this acid in the CSF of CTX patients (0.1 ± 0.02 ng/mL) is significantly lower than in control CSF (0.3 ± 0.1 ng/mL). nih.gov

Table 1: Concentrations of Chol-4-en-24-oic Acid, 3-Oxo- Derivatives in CSF in Neurological Disorders

| Compound | Disease State | Concentration (ng/mL) | Reference |

| 7-hydroxy-3-oxochol-4-en-24-oic acid | Control | 0.172 ± 0.085 | researchgate.netresearchgate.net |

| 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid | Control | 0.3 ± 0.1 | nih.gov |

| 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid | Cerebrotendinous Xanthomatosis (CTX) | 0.1 ± 0.02 | nih.gov |

| 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acid | Control | 2.04 ± 0.61 | nih.gov |

| 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acid | Alzheimer's Disease (AD) | 1.63 ± 0.52 | nih.gov |

Biomarker Research and Prognostic Utility in Disease States

The altered levels of Chol-4-en-24-oic acid, 3-oxo- and its derivatives in various diseases have led to research into their potential as biomarkers. nih.govresearchgate.netnih.gov Elevated plasma levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid are strongly correlated with the severity of liver cirrhosis, indicating its potential as a prognostic marker for this condition. nih.gov Similarly, increased urinary concentrations of this compound are associated with a poor prognosis in infants with cholestatic liver disease. nih.gov

In the context of neurodegenerative diseases, the reduced levels of specific dihydroxy-3-oxocholest-4-en-26-oic acids in the CSF of patients with Alzheimer's disease and Hereditary Spastic Paraplegia Type 5 suggest their utility as potential diagnostic or prognostic biomarkers for these conditions as well. nih.govnih.gov

Ecological Occurrence and Microbial Biotransformation of Chol 4 En 24 Oic Acid, 3 Oxo

Isolation from Diverse Biological Sources, Including Marine Organisms

Chol-4-en-24-oic acid, 3-oxo- has been isolated from a range of biological sources, with marine organisms being a notable reservoir. Research has documented its presence in soft corals, which are known to produce a wide array of secondary metabolites. japsonline.com

For instance, a study on a soft coral of the Minabea species, collected in North Sulawesi, Indonesia, led to the isolation of Chol-4-en-24-oic acid, 3-oxo-, along with other related steroid compounds. japsonline.com Similarly, investigations into the soft coral Eleutherobia sp. from Pohnpei, Micronesia, also resulted in the identification of this compound. researchgate.net These findings underscore the importance of marine invertebrates as a source of diverse steroidal molecules.

The occurrence of Chol-4-en-24-oic acid, 3-oxo- is not limited to marine fauna. It is also recognized as an endogenous metabolite in other biological systems and has been detected in the urine of patients with hepatobiliary diseases. medchemexpress.com

Below is an interactive data table summarizing the isolation of Chol-4-en-24-oic acid, 3-oxo- from various biological sources.

Table 1: Documented Sources of Chol-4-en-24-oic Acid, 3-Oxo-

| Biological Source | Location of Collection | Reference |

|---|---|---|

| Soft Coral (Minabea sp.) | North Sulawesi, Indonesia | japsonline.com |

| Soft Coral (Eleutherobia sp.) | Pohnpei, Micronesia | researchgate.net |

Microbial Involvement in Steroid Metabolism in Various Ecosystems

Microorganisms play a pivotal role in the transformation and degradation of steroids in a multitude of ecosystems, from terrestrial soils to aquatic environments. nih.govasm.org The biotransformation of steroids by microbial communities is a critical process in the global carbon cycle and influences the fate of these compounds in the environment. researchgate.net

Microbial steroid degradation can proceed through different pathways depending on the prevailing environmental conditions, such as the presence or absence of oxygen. nih.gov Aerobic pathways, like the 9,10-seco pathway, are common for the breakdown of androgens, while anaerobic degradation often involves the 2,3-seco pathway, particularly by denitrifying bacteria. nih.gov

The compound Chol-4-en-24-oic acid, 3-oxo- is an intermediate in the microbial degradation of more complex sterols. For example, it is a product in the enzymatic conversion of 3-oxo-24-ethylcholest-4-en-26-oic acid. oup.comacs.org This conversion is a key step in the microbial side-chain degradation of phytosterols, ultimately leading to the formation of androst-4-ene-3,17-dione, a valuable steroid precursor. oup.com

Furthermore, the metabolism of cholic acid by certain bacteria can also lead to the formation of related 3-oxo-cholic acid derivatives. researchgate.netresearchgate.net For instance, the marine invertebrate symbiont Thalassomonas actiniarum has been shown to generate 3-oxo cholic acid. researchgate.netresearchgate.net

The table below provides a detailed look at the microbial processes involving compounds related to Chol-4-en-24-oic acid, 3-oxo-.

Table 2: Microbial Biotransformation Pathways Involving Related Steroid Acids

| Precursor Compound | Microbial Process | Resulting Compound(s) | Microbial Group/Enzyme | Ecosystem Context | Reference |

|---|---|---|---|---|---|

| 3-oxo-24-ethylcholest-4-en-26-oic acid | Side-chain degradation | 3-oxochol-4-en-24-oic acid, Androst-4-ene-3,17-dione | Not specified | General microbial metabolism | oup.comacs.org |

| Cholesterol | Side-chain β-oxidation | 3-oxo-chol-4-en-24-oyl CoA | ChsE4-ChsE5 acyl-CoA dehydrogenase | Mycobacterium tuberculosis | acs.org |

Emerging Research Frontiers and Unaddressed Questions Pertaining to Chol 4 En 24 Oic Acid, 3 Oxo

Discovery of Novel Enzyme Systems and Metabolic Shunts

The traditional understanding of bile acid synthesis centers on a well-defined pathway in the liver. However, recent investigations have revealed the existence of alternative "shunt" pathways, which become particularly significant in cholestatic conditions, where bile flow is impaired. nih.govnih.gov A key intermediate in one of these shunts is Chol-4-en-24-oic acid, 3-oxo-, also referred to as 3-oxo-Δ4-cholenoic acid. Its formation from cholesterol involves enzymes that create a 3-oxo group and modify the side chain. The subsequent metabolism of this compound can lead to various bile acids.

A major area of ongoing research is the identification and characterization of the complete enzymatic machinery responsible for the metabolism of 3-oxo-Δ4-cholenoic acid. While some enzymes from the classical pathway are involved, evidence suggests the participation of novel or less-understood enzyme systems. For instance, the reduction of the 3-oxo group can be carried out by various aldo-keto reductases, leading to different bile acid precursors. nih.gov The discovery of these alternative enzymes is crucial for a comprehensive understanding of bile acid regulation in both healthy and diseased states. nih.gov

The presence of these metabolic shunts raises critical questions about their physiological and pathological roles. It is theorized that these alternative pathways are upregulated when the classical pathway is compromised, such as in certain genetic disorders or liver diseases. explorationpub.com The bile acids produced via these shunts may possess unique signaling properties and metabolic effects, potentially influencing the progression of liver injury or acting as a compensatory mechanism. frontiersin.org

Comprehensive Multi-Omics Integration for Systems-Level Understanding (e.g., Steroidomics, Metabolomics)

The development of high-throughput "omics" technologies, especially steroidomics and metabolomics, has transformed the study of bile acid metabolism. swan.ac.uk These methods enable the simultaneous measurement of numerous steroids and other metabolites, offering a detailed view of the body's metabolic state. nih.govresearchgate.net Applying these techniques to study 3-oxo-Δ4-cholenoic acid is providing new insights into the regulation of bile acid synthesis and its changes in disease. nih.gov

Steroidomics, which focuses on the complete steroid profile, has been essential in identifying and quantifying 3-oxo-Δ4-cholenoic acid and other shunt pathway intermediates in various biological samples. nih.gov This has allowed researchers to link the levels of these intermediates to specific conditions like cholestatic liver diseases and inherited errors in bile acid synthesis. researchgate.netnih.gov For example, increased levels of 3-oxo-Δ4-cholenoic acid and its derivatives are seen in individuals with mutations affecting the AKR1D1 gene, underscoring the role of this enzyme and the activation of the shunt pathway. endocrine-abstracts.org

Metabolomics provides a broader perspective on the metabolic consequences of altered bile acid synthesis by analyzing all small molecules. nih.gov Integrating metabolomic data with genomic and transcriptomic information allows for the construction of detailed metabolic networks. nih.gov This systems-level approach is vital for understanding how the buildup of 3-oxo-Δ4-cholenoic acid affects other metabolic processes, such as glucose and lipid metabolism. This integrated analysis can also help in discovering new biomarkers for early disease detection and potential therapeutic targets. researchgate.net

Table 1: Key Research Findings from Multi-Omics Studies

| Omics Approach | Key Findings Related to Chol-4-en-24-oic Acid, 3-oxo- | Implicated Conditions |

|---|---|---|

| Steroidomics | Identification and quantification of 3-oxo-Δ4-cholenoic acid and its metabolites in plasma and urine. nih.govnih.gov | Cholestatic Liver Diseases, Inborn Errors of Bile Acid Metabolism. researchgate.netnih.gov |

| Metabolomics | Association of altered bile acid profiles, including 3-oxo-Δ4 intermediates, with disruptions in amino acid, lipid, and microbial metabolic pathways. nih.govnih.gov | Primary Sclerosing Cholangitis (PSC), Primary Biliary Cholangitis (PBC). nih.govnih.gov |

| Integrated Multi-Omics | Linkage between environmental chemical exposures and disrupted metabolic pathways involving bile acid intermediates. nih.gov | PSC, PBC. nih.gov |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To fully understand the biological functions of 3-oxo-Δ4-cholenoic acid and the associated shunt pathway, sophisticated laboratory models are crucial.

In vitro models, such as cultured human liver cells and liver organoids, offer a controlled setting to study the specific enzymatic reactions and regulatory mechanisms. uantwerpen.bephysiology.orgnih.gov These models permit the manipulation of genes to dissect the molecular details of the shunt pathway. For instance, gene-editing technologies can be used to create cell lines lacking specific enzymes, thereby clarifying their role in metabolizing 3-oxo-Δ4-cholenoic acid. wits.ac.za

In vivo models, particularly genetically modified mice, are essential for investigating the systemic and long-term effects of altered bile acid synthesis. nih.govnih.govelsevier.es Mice with specific gene deletions can mimic human diseases, providing valuable tools for studying disease progression and testing new treatments. elsevier.es Humanized mouse models, where mouse genes are replaced with human equivalents, further help in translating basic research findings into clinical applications for cholestatic liver diseases. unmc.eduresearchgate.net

Table 2: Examples of Advanced Models in Bile Acid Research

| Model Type | Specific Example | Application in Studying Chol-4-en-24-oic Acid, 3-oxo- |

|---|---|---|

| In Vitro | HepaRG™ cells, Primary Human Hepatocytes | Investigating drug-induced cholestasis and the metabolism of bile acid intermediates. uantwerpen.benih.gov |

| In Vitro | Liver Organoids | Modeling liver development and disease to study genetic defects in bile acid synthesis. |

| In Vivo | AKR1D1 knockout mice | Studying the consequences of 5β-reductase deficiency and the role of the shunt pathway. endocrine-abstracts.org |

| In Vivo | Bile duct ligation models in rodents | Simulating obstructive cholestasis to understand the upregulation of alternative bile acid synthesis pathways. nih.govelsevier.eselsevier.es |

Q & A

Basic Research Questions

Q. What are the standard analytical methods to confirm the structure and purity of Chol-4-en-24-oic acid, 3-oxo- in synthetic or isolated samples?

- Methodology :

- Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly for hydroxyl and ketone groups at positions 3 and 7α. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) .

- Chromatographic Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ ~240 nm for conjugated ketones) is recommended. Ensure ≥95% purity for biological assays, as impurities may skew enzymatic or metabolic studies .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) verifies molecular weight (C₂₄H₃₆O₄; 388.54 g/mol) and fragmentation patterns .

Q. How should researchers design experiments to study the solubility and stability of Chol-4-en-24-oic acid, 3-oxo- under physiological conditions?

- Methodology :

- Solubility Profiling : Test in aqueous buffers (pH 2–8) with simulated gastrointestinal fluids. Use dynamic light scattering (DLS) to monitor aggregation. Note that carboxylate ionization at physiological pH (pKa ~4.5–5.0) enhances solubility .

- Stability Studies : Incubate at 37°C in serum or liver microsomes. Monitor degradation via LC-MS/MS. Protect from light and oxygen to prevent autoxidation of the Δ⁴ double bond .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic activities involving Chol-4-en-24-oic acid, 3-oxo- as a substrate or intermediate?

- Methodology :

- Mechanistic Enzymology : For bile acid 7α-dehydratase (BaiE) studies, use isotopic labeling (e.g., ²H or ¹³C at C3/C7) to track stereochemical elimination pathways. Compare cis- vs. trans-elimination using chiral chromatography .

- Structural Biology : Perform X-ray crystallography or cryo-EM of BaiE bound to 3-oxo-Δ⁴ intermediates. Mutagenesis of active-site residues (e.g., Y54, D106, R146) can validate catalytic roles .

- Kinetic Isotope Effects (KIEs) : Measure ¹²C/¹³C or ¹H/²H KIEs to distinguish rate-limiting steps (e.g., ketone reduction vs. hydroxyl elimination) .

Q. How can researchers optimize in vitro assays to investigate the role of Chol-4-en-24-oic acid, 3-oxo- in secondary bile acid biosynthesis?

- Methodology :

- Enzyme Assays : Use recombinant BaiE in anaerobic conditions (mimicking gut microbiota). Monitor NAD(P)H consumption or coenzyme A (CoA) adduct formation via spectrophotometry .

- Metabolite Tracing : Incubate ³H- or ¹⁴C-labeled substrates with human/animal microbiota cultures. Extract metabolites and quantify via scintillation counting or autoradiography .

- Computational Docking : Simulate substrate-enzyme interactions using molecular dynamics (e.g., AutoDock Vina). Validate predictions with site-directed mutagenesis .

Q. What are the best practices for reconciling discrepancies in reported physicochemical properties (e.g., melting point, logP) of Chol-4-en-24-oic acid, 3-oxo-?

- Methodology :

- Interlaboratory Validation : Collaborate with multiple labs to standardize measurement conditions (e.g., heating rate for melting point, solvent systems for logP).

- QSAR Modeling : Use quantitative structure-activity relationship models to predict properties from molecular descriptors (e.g., topological polar surface area, TPSA = 74.6 Ų) and compare with empirical data .

Methodological Guidelines

- Data Rigor : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument settings) per . For example, specify NaCl as "Merck 106404" .

- Ethical Compliance : Adhere to safety protocols for handling irritants (e.g., wear nitrile gloves, use fume hoods) as per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.